N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a methoxyphenyl group, and a tetrahydropyran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the tetrahydropyran ring through a cyclization reaction involving an appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can be compared with other similar compounds, such as:
N-{3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide: This compound features a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
N-{3-[2-(4-methylphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide: The presence of a methyl group instead of a methoxy group can also influence the compound’s reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-29-19-10-7-17(8-11-19)9-12-20-24-22(27-26-20)25-21(28)23(13-15-30-16-14-23)18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
WGIKXMKNFWYHAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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